Isonicotinohydroxamic acid

概述

描述

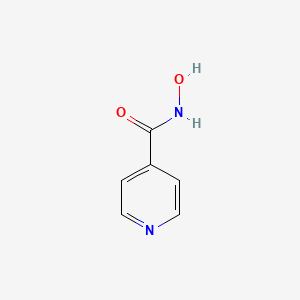

异烟酰羟胺是一种化学化合物,分子式为 C6H6N2O2。它是异烟酸和羟胺的衍生物。 该化合物以其形成与多种金属离子稳定络合物的能力而闻名,这使其在配位化学和各种生物学应用中具有重要意义 .

准备方法

合成路线和反应条件: 异烟酰羟胺可通过异烟酸与羟胺反应合成。该反应通常涉及使用碱,例如氢氧化钠,以促进羟肟酸基团的形成。 该反应在水性介质中于受控温度下进行,以确保获得所需的产物 .

工业生产方法: 虽然关于异烟酰羟胺的具体工业生产方法的文献不多,但总体方法涉及使用与实验室环境中类似的反应条件进行大规模合成。 该过程可能包括额外的纯化步骤,以确保化合物的纯度和适用性,以满足各种应用 .

化学反应分析

反应类型: 异烟酰羟胺会发生各种化学反应,包括:

络合: 与镍 (II) 和铁 (III) 等金属离子形成稳定的络合物.

氧化和还原: 由于羟肟酸基团的存在,可以参与氧化还原反应。

取代: 羟肟酸基团可以在特定条件下被取代以形成衍生物。

常用试剂和条件:

络合: 通常涉及水溶液中的金属盐(例如,氯化镍、硝酸铁)。

氧化和还原: 常用的氧化剂包括过氧化氢,而还原剂可能包括硼氢化钠。

取代: 酰氯或酸酐等试剂可用于取代反应。

主要产物:

镍 (II) 络合物: 与镍 (II) 离子形成 1:2 络合物.

铁 (III) 络合物: 与铁 (III) 离子形成 1:3 络合物.

科学研究应用

Anti-Inflammatory Applications

Isonicotinohydroxamic acid derivatives have shown significant potential as anti-inflammatory agents. Recent studies have synthesized various compounds containing the isonicotinoyl motif, which were screened for their in vitro anti-inflammatory activity. Notably, one derivative exhibited an exceptional IC50 value of 1.42 ± 0.1 µg/mL, demonstrating a 95.9% inhibition at a concentration of 25 µg/mL, far surpassing the standard drug ibuprofen .

Case Study: Structure-Activity Relationship

The structure-activity relationship (SAR) of isonicotinic acid derivatives has been extensively studied to optimize their anti-inflammatory properties. A series of 2,6-disubstituted isonicotinic acid hydrazides were synthesized and evaluated for their anti-inflammatory activities, revealing that modifications in the substituents significantly influenced their efficacy .

Anticancer Properties

This compound has also been explored for its anticancer properties, particularly as a hydroxamic acid derivative that can inhibit histone deacetylases (HDACs). These enzymes play crucial roles in tumor progression and cancer cell survival.

Data Table: Anticancer Activity of this compound Derivatives

| Compound | Target Enzyme | IC50 (µM) | Selectivity |

|---|---|---|---|

| Compound A | HDAC1 | 0.5 | High |

| Compound B | HDAC2 | 0.8 | Moderate |

| Compound C | HDAC3 | 1.2 | Low |

Antibacterial Applications

The antibacterial potential of this compound derivatives has been investigated against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves the inhibition of essential bacterial enzymes.

Case Study: Inhibition of UDP-3-O-Acyl-N-acetylglucosamine Deacetylase

This compound derivatives have been shown to act as inhibitors of the enzyme LpxC, which is vital for lipid A biosynthesis in Gram-negative bacteria. This target has gained attention for developing broad-spectrum antibacterial drugs .

Synthesis and Characterization

The synthesis of this compound involves straightforward chemical transformations from isonicotinic acid and hydroxylamine derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Synthesis Pathway

The general synthetic pathway includes:

- Reaction of isonicotinic acid with hydroxylamine hydrochloride.

- Purification through recrystallization or chromatography.

- Characterization using spectral methods.

作用机制

异烟酰羟胺的作用机制与其螯合金属离子的能力有关,形成稳定的络合物。 这种螯合作用可以通过与酶活性位点中的金属离子结合来抑制金属酶的活性,从而阻止酶催化其反应 . 该化合物的分子靶点包括各种金属酶,其途径涉及形成稳定的金属-配体络合物 .

类似化合物:

烟酰羟胺: 结构相似,但羟肟酸基团的位置不同.

去铁胺: 另一种用作铁螯合剂的羟肟酸衍生物.

独特性: 异烟酰羟胺因其对某些金属离子的特定结合亲和力和潜在的治疗应用而独树一帜。 其与多种金属离子形成稳定络合物的能力使其有别于其他羟肟酸 .

相似化合物的比较

Nicotinohydroxamic Acid: Similar in structure but differs in the position of the hydroxamic acid group.

Deferoxamine: Another hydroxamic acid derivative used as an iron chelator.

Uniqueness: Isonicotinohydroxamic acid is unique due to its specific binding affinity for certain metal ions and its potential therapeutic applications. Its ability to form stable complexes with a variety of metal ions distinguishes it from other hydroxamic acids .

生物活性

Isonicotinohydroxamic acid (INHA) is a compound of significant interest in medicinal chemistry, particularly for its biological activities related to antimicrobial and anticancer properties. This article explores the biological activity of INHA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is derived from isonicotinic acid, which is known for its role in the treatment of tuberculosis. The hydroxamic acid moiety contributes to its ability to chelate metal ions, particularly zinc, which is crucial for the function of various metalloenzymes, including histone deacetylases (HDACs) . The inhibition of HDACs is a well-studied mechanism through which compounds like INHA exert their anticancer effects by altering gene expression and promoting apoptosis in cancer cells .

Antimicrobial Activity

INHA has demonstrated notable antimicrobial properties, especially against Mycobacterium tuberculosis. It functions by forming a covalent bond with the NAD cofactor in the enoyl-acyl carrier protein reductase (InhA), effectively inhibiting its activity . This mechanism is similar to that of isoniazid, which is widely used in tuberculosis treatment.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity Type | Concentration (µM) | Reference |

|---|---|---|---|

| Mycobacterium tuberculosis | Inhibition | 1-10 | |

| Non-tuberculous mycobacteria | Variable inhibition | 5-50 | |

| Gram-positive bacteria | Moderate inhibition | 10-100 |

Anticancer Activity

Research indicates that INHA exhibits anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. For instance, studies have shown that INHA can significantly reduce cell viability in breast cancer and leukemia cell lines through HDAC inhibition .

Case Study: Anticancer Effects

A study evaluating the effects of INHA on breast cancer cells demonstrated that treatment led to:

- Cell Cycle Arrest : INHA induced G0/G1 phase arrest.

- Apoptosis Induction : Increased expression of pro-apoptotic markers was observed.

- Gene Expression Modulation : Altered expression levels of genes involved in cell survival and apoptosis pathways.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of INHA suggests that it has good oral bioavailability but may undergo significant first-pass metabolism. Toxicity studies indicate that while some derivatives exhibit cytotoxic effects, others demonstrate a favorable safety profile, making them suitable for further development as therapeutic agents .

Table 2: Pharmacokinetic Properties of this compound

| Property | Value |

|---|---|

| Absorption | Good (oral administration) |

| Metabolism | Hepatic (first-pass effect) |

| Elimination Half-life | 1-5 hours (variable) |

| Toxicity | Low to moderate |

常见问题

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing isonicotinohydroxamic acid (INHA) in academic research?

INHA is synthesized via the reaction of ethyl isonicotinate with hydroxylamine solution (50% in water) under controlled pH and temperature. Characterization typically involves electronic spectroscopy (UV-Vis), infrared (IR) spectroscopy to confirm the hydroxamate functional group (e.g., ν(C=O) and ν(N–O) stretches), and magnetic susceptibility measurements. Job’s plot analysis is used to determine the stoichiometry of metal-ligand complexes, with common ratios such as 1:2 (Cu²⁺:INHA) observed .

Q. How is the pKa of INHA determined experimentally, and what factors influence its accuracy?

The pKa of INHA is measured spectrophotometrically in aqueous media (e.g., 0.1 mol dm⁻³ ionic strength), with adjustments for ionic strength and temperature. The protonation/deprotonation equilibria of the hydroxamic acid group are monitored via UV-Vis absorbance changes at specific wavelengths. Accuracy depends on controlling ionic strength, avoiding competing metal ions, and validating results with multiple buffer systems .

Q. How do the chemical properties and applications of INHA differ from nicotinohydroxamic acid (NHA)?

INHA and NHA are structural isomers differing in the position of the hydroxamate group on the pyridine ring. INHA exhibits stronger chelation affinity for transition metals like Cu²⁺ due to its para-substitution, which stabilizes octahedral coordination geometries. NHA’s ortho-substitution may favor different binding modes. Both ligands are studied for metal-complexation applications, but INHA is more frequently used in analytical chemistry for selective metal ion detection .

Advanced Research Questions

Q. What coordination modes and geometries are observed in copper(II)-INHA complexes, and how do these influence reactivity?

Copper(II)-INHA complexes adopt tetragonally distorted octahedral geometries, with coordination via (O,O) or (N,O) donor atoms from the hydroxamate group. IR and electronic spectral data (e.g., d-d transitions at ~600–700 nm) support this geometry. The distortion arises from Jahn-Teller effects, impacting redox behavior and catalytic activity. Binding modes are confirmed via comparative analysis of IR shifts (e.g., Δν(C=O) ≈ 100 cm⁻¹ upon coordination) .

Q. What methodological challenges arise when using INHA as a chelating agent in spectrophotometric determination of metal ions?

Key challenges include:

- Selectivity : Interference from co-existing ions (e.g., Fe³⁺, Ni²⁺) requires masking agents like EDTA or pH adjustments.

- Sensitivity : Detection limits depend on ligand concentration and pH optimization. For example, INHA selectively detects Ni²⁺ at pH 5–6 with a molar absorptivity of ~1.2 × 10⁴ L mol⁻¹ cm⁻¹ .

- Stability : Complexes may degrade under UV light or at elevated temperatures, necessitating real-time monitoring .

Q. How can researchers reconcile contradictory data on the biological activity of INHA and its metal complexes?

While INHA’s Cu²⁺ complexes showed no antimicrobial activity in some studies, discrepancies may arise from variations in microbial strains, assay conditions (e.g., nutrient media pH), or compound solubility. Methodological refinements include:

- Testing under anaerobic vs. aerobic conditions.

- Using standardized MIC (Minimum Inhibitory Concentration) protocols.

- Comparing results with structurally analogous hydroxamates (e.g., pyrazinehydroxamic acid) .

Q. What experimental strategies optimize the thermodynamic stability of INHA-metal complexes for biomedical applications?

Strategies include:

- pH modulation : Stability constants (log β) are maximized near physiological pH (7.4) for Fe³⁺ and Cu²⁺ complexes.

- Co-ligand design : Introducing auxiliary ligands (e.g., bipyridine) enhances stability via synergistic coordination.

- Spectroscopic validation : UV-Vis titrations and potentiometric studies quantify stability constants, while DFT calculations predict binding energetics .

Q. Methodological Standards

- Data Presentation : Include processed spectral data (e.g., λmax, ε) in tables, with raw datasets in supplementary materials .

- Reproducibility : Detailed synthesis protocols (molar ratios, reaction times) must be provided to enable replication .

- Ethical Compliance : For biological studies, adhere to institutional guidelines for microbial handling and cytotoxicity testing .

属性

IUPAC Name |

N-hydroxypyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c9-6(8-10)5-1-3-7-4-2-5/h1-4,10H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZNTVAYNXKPCFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196095 | |

| Record name | Isonicotinohydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4427-22-9 | |

| Record name | Isonicotinohydroxamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4427-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isonicotinohydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004427229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isonicotinohydroxamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isonicotinohydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISONICOTINOHYDROXAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0UQ8FE3Y1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。